molecular formula C9H13NO5 B13387645 N-Succinyl-L-proline

N-Succinyl-L-proline

Cat. No.: B13387645
M. Wt: 215.20 g/mol
InChI Key: NEBOPDYAXPDYHQ-UHFFFAOYSA-N
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Description

N-Succinyl-L-proline is a derivative of the amino acid proline, where the proline molecule is modified by the addition of a succinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Succinyl-L-proline can be synthesized through the reaction of L-proline with succinic anhydride. The reaction typically involves dissolving L-proline in a suitable solvent such as water or methanol, followed by the addition of succinic anhydride. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. The purification steps may also be optimized to reduce costs and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Succinyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The succinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

N-Succinyl-L-proline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Succinyl-L-proline involves its interaction with specific enzymes and proteins. The succinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic purposes .

Comparison with Similar Compounds

Similar Compounds

  • N-Succinyl-L-alanine
  • N-Succinyl-L-leucine
  • N-Succinyl-L-arginine

Uniqueness

N-Succinyl-L-proline is unique due to its specific structure, which allows it to interact with certain enzymes and proteins in a distinct manner. This specificity makes it a valuable compound in the study of enzyme inhibition and the development of pharmaceuticals .

Properties

IUPAC Name

1-(3-carboxypropanoyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c11-7(3-4-8(12)13)10-5-1-2-6(10)9(14)15/h6H,1-5H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBOPDYAXPDYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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